(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Description

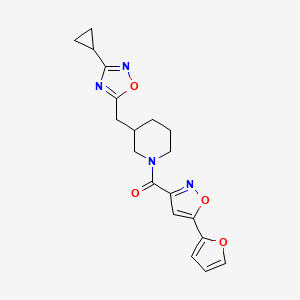

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a cyclopropyl group and a piperidinylmethyl moiety, linked via a ketone bridge to a 5-(furan-2-yl)isoxazole fragment. The cyclopropyl group may enhance metabolic stability, while the furan and isoxazole rings could contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c24-19(14-10-16(26-21-14)15-4-2-8-25-15)23-7-1-3-12(11-23)9-17-20-18(22-27-17)13-5-6-13/h2,4,8,10,12-13H,1,3,5-7,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJQUIALSRTZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CO3)CC4=NC(=NO4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 381.432 g/mol. The structure includes several key functional groups: a cyclopropyl moiety, a 1,2,4-oxadiazole ring, a piperidine ring, and an isoxazole derivative.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O4 |

| Molecular Weight | 381.432 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2640828-64-2 |

The primary mechanism of action involves the inhibition of the Discoidin Domain Receptor 1 (DDR1). This receptor plays a crucial role in cellular processes such as growth, differentiation, and migration. The compound inhibits DDR1 phosphorylation, thereby modulating these cellular processes effectively.

Biochemical Pathways Affected

The inhibition of DDR1 by this compound has implications for various biochemical pathways involved in:

- Cell proliferation

- Extracellular matrix remodeling

- Fibrosis prevention

Biological Activity

Research indicates that this compound exhibits significant biological activity against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Anticancer Activity

In vitro studies have reported the following IC50 values for the compound against different cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 0.48 | Tamoxifen: 10.38 |

| HCT116 | 0.78 | Doxorubicin: 2.84 |

| A549 | 1.54 |

These values suggest that the compound may be more effective than some established anticancer agents.

Case Studies

A study conducted on a genetic mouse model of Alport Syndrome demonstrated that the compound could prevent renal fibrosis and loss of renal function. This finding highlights its therapeutic potential beyond oncology.

Study Highlights:

- Model : Genetic mouse model of Alport Syndrome.

- Outcome : Significant reduction in renal fibrosis.

- Mechanism : Inhibition of DDR1 led to improved renal function.

Pharmacokinetics

The pharmacokinetic profile of the compound shows favorable characteristics:

- Kinome Selectivity : High selectivity towards DDR1.

- In Vitro Safety : Clean safety profile in preliminary studies.

These properties suggest potential for clinical development.

Scientific Research Applications

Scientific Research Applications

-

Anticancer Activity :

- Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Compounds similar to (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl have shown promising results in selectively inhibiting carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For instance, certain oxadiazole derivatives demonstrated nanomolar to picomolar inhibition against cancer-related CAs .

- In vitro evaluations suggest that compounds with oxadiazole structures exhibit significant cytotoxicity against various cancer cell lines, including pancreatic ductal adenocarcinoma and melanoma .

-

Neuropharmacological Effects :

- The piperidine component of the compound is associated with neuroactive properties. Research indicates that piperidine derivatives can modulate neurotransmitter systems and may be beneficial in treating neurological disorders such as depression and anxiety . The interaction of lithium ions with neurotransmitter release pathways further supports this potential .

- Antimicrobial Properties :

Case Studies and Experimental Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Structural Differences: Replaces the piperidinylmethyl-isoxazole-furan moiety with a pyrazole ring and a trifluoromethylphenyl group. Functional Implications: The trifluoromethyl group increases lipophilicity (logP ≈ 3.8 vs. Pyrazole’s hydrogen-bonding capacity may alter target selectivity compared to the target’s isoxazole-furan system .

The piperidine and oxadiazole rings in the target compound likely introduce multiple stereocenters, necessitating enantiomeric resolution for optimal activity .

Research Findings

- Target Compound: Limited direct studies are available, but computational docking suggests affinity for kinases (e.g., PI3Kδ) due to the isoxazole-furan system’s mimicry of ATP’s adenine ring. The cyclopropyl group may reduce oxidative metabolism in hepatic microsomes .

- Pyrazole Analogue : Demonstrated inhibitory activity against COX-2 (IC50 = 0.8 µM) in vitro, attributed to the trifluoromethylphenyl group’s hydrophobic interactions. However, its low solubility limits in vivo efficacy .

- Chirality Considerations : Analogous to tartaric acid’s enantioselective activity, the target compound’s stereoisomers may exhibit divergent binding to chiral targets (e.g., adrenergic receptors), though experimental validation is pending .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone, and how can reaction conditions be optimized for yield and purity?

- Methodology : Multi-step synthesis typically involves (1) cyclopropane functionalization of the oxadiazole precursor, (2) piperidine ring alkylation, and (3) coupling with the furan-isoxazole moiety. Key steps include using Pd-catalyzed cross-coupling for regioselective bond formation and controlling temperature (e.g., reflux in THF at 65°C) to minimize side reactions. Analytical techniques like HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) are critical for monitoring intermediates and final product purity .

Q. How can the structural conformation of this compound be validated, and what spectroscopic techniques are most reliable?

- Methodology : Use a combination of:

- X-ray crystallography to resolve bond angles and stereochemistry.

- 2D NMR (COSY, HSQC) to confirm connectivity of the piperidine, oxadiazole, and isoxazole rings.

- High-resolution mass spectrometry (HRMS) for molecular formula verification.

Computational tools (DFT) can predict electronic properties and validate experimental data .

Q. What preliminary assays are recommended to screen for biological activity?

- Methodology :

- In vitro enzyme inhibition assays (e.g., kinase or protease targets) at 10–100 µM concentrations.

- Antimicrobial testing using MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria.

- Cytotoxicity profiling (MTT assay) on human cell lines (e.g., HEK293, HeLa) to assess therapeutic index .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

- Methodology :

- Perform accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.

- Use pH-rate profiling (pH 1–12) to identify degradation pathways (e.g., oxadiazole ring hydrolysis).

- Compare degradation products with synthetic standards to confirm mechanisms .

Q. What strategies are effective for improving the compound’s bioavailability given its low aqueous solubility?

- Methodology :

- Salt formation (e.g., hydrochloride or mesylate) to enhance solubility.

- Nanoparticle encapsulation (PLGA polymers) for sustained release.

- Prodrug design by masking polar groups (e.g., esterification of the methanone) .

Q. How can the environmental impact of this compound be assessed during preclinical development?

- Methodology :

- Biodegradation studies using OECD 301D (closed bottle test) to measure half-life in water/soil.

- Ecotoxicology assays (Daphnia magna acute toxicity, EC50).

- Computational modeling (EPI Suite) to predict bioaccumulation and persistence .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of analogs?

- Methodology :

- Fragment-based drug design : Replace cyclopropyl with other substituents (e.g., trifluoromethyl, ) and test activity.

- Multivariate analysis (PLS regression) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with biological endpoints .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported biological activity between in vitro and in vivo models?

- Methodology :

- Verify metabolic stability (microsomal assays, CYP450 inhibition) to identify rapid clearance.

- Use tracer studies (¹⁴C-labeled compound) to assess tissue distribution.

- Optimize dosing regimens (e.g., QD vs. BID) to maintain therapeutic plasma levels .

Q. What steps should be taken if synthetic yields vary significantly between batches?

- Methodology :

- DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, solvent polarity).

- In-line PAT (Process Analytical Technology) for real-time monitoring of reaction progression.

- Purification optimization (e.g., switch from column chromatography to crystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.